molecular formula C13H18F3N3O3S B2843959 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097894-60-3

2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B2843959
CAS RN: 2097894-60-3
M. Wt: 353.36
InChI Key: AGEKTQOLEMHKLV-UHFFFAOYSA-N
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Description

The compound “2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring which is a five-membered ring with one nitrogen atom . The trifluoropropanesulfonyl group attached to the pyrrolidine ring contains a sulfonyl group (SO2) and a trifluoropropyl group (C3F3), which could contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and pyrrolidine rings, followed by the introduction of the methyl groups and the trifluoropropanesulfonyl group . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and pyrrolidine rings would provide a rigid, cyclic structure, while the methyl and trifluoropropanesulfonyl groups could add complexity and potentially affect the compound’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrimidine and pyrrolidine rings might undergo reactions at the nitrogen atoms or the carbon atoms adjacent to them . The trifluoropropanesulfonyl group could also be involved in reactions, particularly if conditions were present to break the strong carbon-fluorine bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the pyrimidine and pyrrolidine rings and the trifluoropropanesulfonyl group could affect these properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has demonstrated methods for synthesizing pyrimidine derivatives, including variations like 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, through cyclization, methylation, and oxidation processes. The use of safe and effective oxidizing agents such as oxone has been highlighted for its advantages in the synthesis of these compounds (Hongbin, 2011).

  • Chemical Structure and Interaction : Studies have analyzed the crystal structures of pyrimethamine and aminopyrimidine derivatives, revealing detailed hydrogen bonding patterns and the formation of bimolecular ring motifs. This structural analysis aids in understanding the chemical behavior and potential interactions of pyrimidine derivatives in various conditions (Balasubramani, Muthiah, & Lynch, 2007).

  • Green Chemistry Applications : The modified synthesis of pyrimidine intermediates for applications in treating gastroesophageal reflux disease showcases the integration of green chemistry principles, emphasizing modifications that lead to less waste generation and highlighting the environmental friendliness of the synthesis process (Gilbile, Bhavani, & Vyas, 2017).

Applications in Material Science and Optoelectronics

  • Polyimide Synthesis : Research on the synthesis of novel aromatic diamine monomers for the preparation of fluorinated polyimides demonstrates the importance of pyrimidine derivatives in creating high-performance polymers with excellent solubility, thermal stability, and optical properties. These materials have applications in optoelectronics and as components in advanced composite materials (Guan et al., 2014).

  • Liquid-Crystalline and Photoluminescence Properties : The development of novel poly(pyridinium salt)s with oxyalkylene moieties in the main chain explores the use of pyrimidine derivatives in creating ionic polymers with amphotropic liquid-crystalline and light-emitting properties. This research opens pathways for the use of these materials in displays and photonic devices (Bhowmik et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. It could potentially interact with biological molecules through its pyrimidine and pyrrolidine rings or its trifluoropropanesulfonyl group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

2,4-dimethyl-6-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3S/c1-9-7-12(18-10(2)17-9)22-11-3-5-19(8-11)23(20,21)6-4-13(14,15)16/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEKTQOLEMHKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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